tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique structure combining a pyrrole ring with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole derivative, followed by the formation of the azetidine ring and subsequent functionalization to introduce the formyl group.
Formation of Pyrrole Derivative: The initial step involves the synthesis of a pyrrole derivative through a condensation reaction between an amine and a diketone.
Azetidine Ring Formation: The pyrrole derivative is then subjected to cyclization reactions to form the azetidine ring. This step often involves the use of strong bases or catalysts to facilitate ring closure.
Introduction of Formyl Group: The final step involves the formylation of the azetidine-pyrrole compound. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group or other reactive sites on the pyrrole or azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. The presence of both pyrrole and azetidine rings makes it a candidate for drug discovery, particularly in the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the materials science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(3-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
tert-Butyl 3-(3-formyl-1H-indol-1-yl)azetidine-1-carboxylate: Contains an indole ring, offering different electronic and steric properties.
Uniqueness
The uniqueness of tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate lies in its combination of the pyrrole and azetidine rings, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various fields.
Properties
CAS No. |
2648942-13-4 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.3 |
Purity |
95 |
Origin of Product |
United States |
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